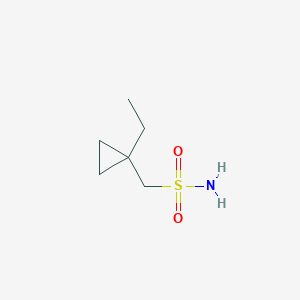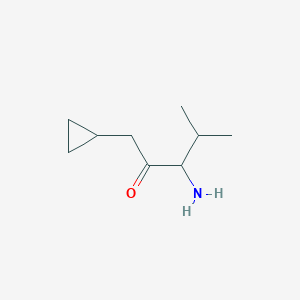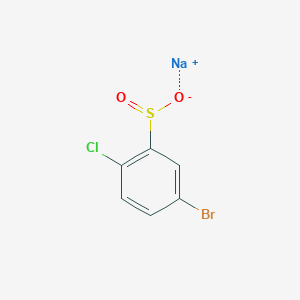
2-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a heterocyclic compound that contains both an amino group and a triazole ring Triazoles are a class of five-membered ring compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethylamine under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacking the amino and carbonyl groups.
2-Amino-1H-1,2,3-triazole: Similar to the target compound but without the methyl group.
4-Amino-1,2,3-triazole: Another triazole derivative with an amino group at a different position.
Uniqueness
2-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is unique due to the presence of both an amino group and a carbonyl group attached to the triazole ring
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-amino-1-(2-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C5H8N4O/c1-9-7-3-4(8-9)5(10)2-6/h3H,2,6H2,1H3 |
InChI Key |
XCNPRCAVNOUIAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)






